N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxyacetamide
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Overview
Description
“N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxyacetamide” is a compound that belongs to the class of 1,2,4-triazolo[4,3-b]pyridazine derivatives . These compounds are known for their diverse pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazolo[4,3-b]pyridazine core, which is a heterocyclic ring analogous to the six-membered benzene ring but with three carbons replaced by nitrogens . It also contains a 2-chlorophenyl group and a 2-methoxyacetamide group attached to the core structure.Scientific Research Applications
Heterocyclic Compound Synthesis
The compound is relevant in the synthesis of various heterocyclic compounds. For instance, in the study of pyridazine derivatives, similar compounds are utilized for synthesizing different heterocycles, demonstrating the versatility of these compounds in creating diverse chemical structures with potential pharmaceutical applications (Deeb, Hassaneen, & Kotb, 2005).
Antiproliferative Activity
Compounds with a similar structure have been shown to have antiproliferative activity, particularly in inhibiting the proliferation of endothelial and tumor cells. This suggests potential applications in cancer research and therapy (Ilić et al., 2011).
Herbicidal Activity
Research on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine compounds, which are structurally similar, revealed significant herbicidal activity. This indicates potential agricultural applications, particularly in weed control (Moran, 2003).
Structure and Properties Analysis
Studies also focus on understanding the structure, properties, and interactions of such compounds. For example, a research paper detailed the synthesis, structure analysis, and energy frameworks of a compound closely related to N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxyacetamide, providing insights into its chemical behavior and potential applications (Sallam et al., 2021).
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a [1,2,4]triazolo[4,3-a]quinoxaline structure have shown promising antiviral and antimicrobial activities
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Compounds with similar structures have been shown to interact with their targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
Similar compounds have been shown to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is achieved through the suppression of cyclo-oxygenase and 5-lipoxygenase pathways
Pharmacokinetics
Similar compounds have exhibited cytotoxicity at certain concentrations , suggesting that they are absorbed and distributed in the body
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific studies on this compound. Similar compounds have shown promising antiviral and antimicrobial activities , suggesting that this compound may also have similar effects
properties
IUPAC Name |
N-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-methoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O3/c1-24-10-14(23)18-8-9-25-15-7-6-13-19-20-16(22(13)21-15)11-4-2-3-5-12(11)17/h2-7H,8-10H2,1H3,(H,18,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVILGMZSHSJCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCOC1=NN2C(=NN=C2C3=CC=CC=C3Cl)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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